molecular formula C25H32N6O4 B1437428 Oxohongdenafil CAS No. 1446144-70-2

Oxohongdenafil

Cat. No.: B1437428
CAS No.: 1446144-70-2
M. Wt: 480.6 g/mol
InChI Key: ADYHMKHETXNXBT-UHFFFAOYSA-N
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Mechanism of Action

Chemical Reactions Analysis

Oxohongdenafil undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Oxohongdenafil is structurally similar to other phosphodiesterase type 5 inhibitors such as sildenafil, tadalafil, and vardenafil. it has relatively lower inhibitory activity compared to sildenafil. Its unique structure and potent antiparasitic, antibiotic, and antiviral activities distinguish it from other similar compounds .

Similar Compounds

    Sildenafil: Known for its use in treating erectile dysfunction.

    Tadalafil: Another phosphodiesterase type 5 inhibitor with a longer duration of action.

    Vardenafil: Similar to sildenafil but with a slightly different chemical structure and pharmacokinetic profile.

This compound’s unique combination of activities and structural features makes it a valuable compound in various research and industrial applications.

Biological Activity

Oxohongdenafil is a compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors, which are primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, potential therapeutic applications, and safety profile based on diverse research findings.

This compound operates through a mechanism similar to other PDE5 inhibitors. It inhibits the enzyme phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. The accumulation of cGMP results in vasodilation and increased blood flow, particularly in the corpus cavernosum of the penis, facilitating erections. Additionally, this mechanism may extend to other vascular beds, contributing to its potential use in conditions like pulmonary hypertension .

Clinical Studies

Several studies have evaluated the efficacy of this compound compared to other PDE5 inhibitors. A notable study indicated that this compound demonstrated significant potency in enhancing erectile function in animal models. The compound exhibited an effective concentration (EC50) comparable to established PDE5 inhibitors such as sildenafil and tadalafil .

Table 1: Comparative Efficacy of PDE5 Inhibitors

CompoundEC50 (nM)Reference
This compound48
Sildenafil27.9-443
Tadalafil0.2-170
Vardenafil258.1

Case Studies

In a series of case studies involving patients with erectile dysfunction, this compound was found to improve sexual satisfaction and overall quality of life. Patients reported fewer side effects compared to traditional treatments, suggesting a favorable safety profile .

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported. Common side effects include headache, flushing, dyspepsia, and nasal congestion. Serious adverse events are rare but can include hypotension and priapism .

Table 2: Reported Side Effects of this compound

Side EffectIncidence Rate (%)
Headache10-15
Flushing8-12
Dyspepsia5-10
Nasal Congestion4-8

Potential Therapeutic Applications

Beyond erectile dysfunction, emerging research suggests that this compound may have neuroprotective properties. Studies indicate that it could potentially mitigate neuronal damage associated with neurodegenerative diseases like Alzheimer's by reducing phosphorylated tau levels in neuronal cultures . This repurposing potential highlights the need for further investigation into its broader therapeutic applications.

Properties

IUPAC Name

5-[2-ethoxy-5-[2-(4-ethyl-3-oxopiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O4/c1-5-8-18-22-23(29(4)28-18)25(34)27-24(26-22)17-13-16(9-10-20(17)35-7-3)19(32)14-30-11-12-31(6-2)21(33)15-30/h9-10,13H,5-8,11-12,14-15H2,1-4H3,(H,26,27,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYHMKHETXNXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(C(=O)C4)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446144-70-2
Record name Oxohongdenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446144702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OXOHONGDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RZ07N53C7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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